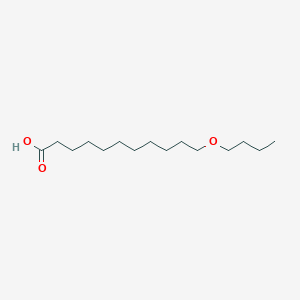11-(1-Butoxy)undecanoic acid
CAS No.:
Cat. No.: VC14298328
Molecular Formula: C15H30O3
Molecular Weight: 258.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H30O3 |
|---|---|
| Molecular Weight | 258.40 g/mol |
| IUPAC Name | 11-butoxyundecanoic acid |
| Standard InChI | InChI=1S/C15H30O3/c1-2-3-13-18-14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17) |
| Standard InChI Key | GGLNIBSAZPKDDR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCCCCCCCCCC(=O)O |
Introduction
Structural and Chemical Identity
11-(tert-Butoxy)-11-oxoundecanoic acid belongs to the class of undecanoic acid derivatives, characterized by a linear hydrocarbon chain functionalized with ester and carboxylic acid groups. Its systematic IUPAC name is 11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid, reflecting the tert-butoxy ester at the 11th carbon and a terminal carboxylic acid group . The molecular formula is C₁₅H₂₈O₄, with a molecular weight of 272.38 g/mol .
Synonyms and Registry Information
Physicochemical Properties
Experimental and predicted properties of 11-(tert-Butoxy)-11-oxoundecanoic acid are critical for its handling and application:
| Property | Value | Method/Prediction |
|---|---|---|
| Boiling Point | 374.5 ± 15.0 °C | Predicted |
| Density | 0.993 ± 0.06 g/cm³ | Predicted |
| pKa | 4.78 ± 0.10 | Predicted |
| Storage Conditions | Sealed in dry, room temperature | Recommended |
The pKa of 4.78 indicates moderate acidity, typical for carboxylic acids, while the predicted boiling point suggests stability under high-temperature conditions .
Synthesis and Industrial Production
Synthetic Routes from Patent Literature
A key patent (FR2492816A1) outlines methods for synthesizing undecanoic acid derivatives, including esterification and oxidation steps relevant to 11-(tert-Butoxy)-11-oxoundecanoic acid . The process involves:
-
Esterification: Reacting 11-hydroxyundecanoic acid with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester .
-
Oxidation: Introducing a ketone group at the 11th position via controlled oxidation, yielding the "11-oxo" intermediate .
For example, 11-bromoundecanoic acid is treated with sodium hydroxide to form 11-hydroxyundecanoic acid, which is then esterified with tert-butanol . This method achieves a 90% yield under optimized conditions .
Applications and Functional Utility
Pharmaceutical Intermediates
The tert-butoxy group enhances lipid solubility, making the compound valuable in prodrug formulations. Its ester linkage is hydrolyzable in vivo, enabling controlled release of active metabolites .
Chemical Research
-
Polymer Chemistry: The linear alkyl chain and ester functionality allow incorporation into biodegradable polymers.
-
Surface Modification: Analogous to undecylenic acid derivatives, it may serve as a monolayer precursor for biosensors .
Comparative Analysis with Related Compounds
Undecylenic Acid (10-Undecenoic Acid)
Undecylenic acid (CAS 112-38-9), a structurally similar compound, exhibits antifungal properties but lacks the tert-butoxy group . Key differences include:
| Property | 11-(tert-Butoxy)-11-oxoundecanoic Acid | Undecylenic Acid |
|---|---|---|
| Functional Groups | Carboxylic acid, tert-butyl ester | Carboxylic acid, alkene |
| Molecular Weight | 272.38 g/mol | 184.28 g/mol |
| Applications | Pharmaceutical intermediates | Antifungal agents |
Future Research Directions
-
Drug Delivery Systems: Investigating its use in nanoparticle-based delivery mechanisms.
-
Green Chemistry: Developing solvent-free synthesis routes to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume